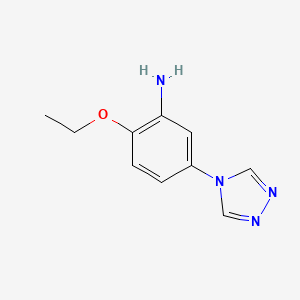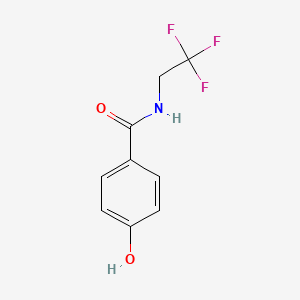
2-(1,4-Diazepan-1-yl)benzonitrile
概要
説明
準備方法
The synthesis of 2-(1,4-Diazepan-1-yl)benzonitrile typically involves the reaction of benzyl cyanide with 1,4-diazepane under specific conditions. One common method includes the use of a solvent such as ethanol and a catalyst like sodium ethoxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
化学反応の分析
2-(1,4-Diazepan-1-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the nitrile group to an amine.
科学的研究の応用
2-(1,4-Diazepan-1-yl)benzonitrile is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used in proteomics research to study protein interactions and functions .
作用機序
The mechanism of action of 2-(1,4-Diazepan-1-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The diazepane ring structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
類似化合物との比較
2-(1,4-Diazepan-1-yl)benzonitrile can be compared with other similar compounds, such as 2-[(1,4-Diazepan-1-yl)methyl]benzonitrile. While both compounds share a diazepane ring and a benzonitrile group, the presence of a methyl group in the latter provides different chemical properties and reactivity . This uniqueness makes this compound a valuable compound for specific research applications.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique structure and reactivity make it an important tool for researchers in chemistry, biology, and medicine.
特性
IUPAC Name |
2-(1,4-diazepan-1-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c13-10-11-4-1-2-5-12(11)15-8-3-6-14-7-9-15/h1-2,4-5,14H,3,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYMNMBDKTWPNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=CC=CC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine](/img/structure/B1414661.png)
![N-[(2,4-difluorophenyl)methyl]cyclopentanamine](/img/structure/B1414664.png)
amine](/img/structure/B1414665.png)
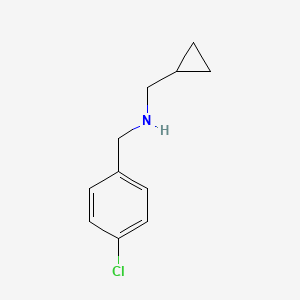
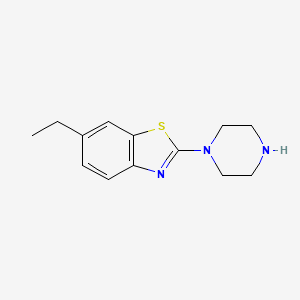
![2-[(2,5-Difluorophenyl)amino]pyridine-3-carboxylic acid](/img/structure/B1414669.png)
![2-[(3-Methylphenyl)amino]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B1414672.png)
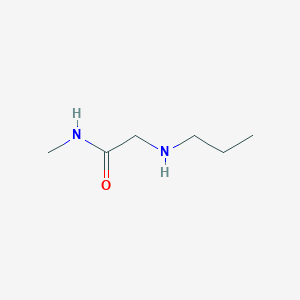
![Methyl 2-{[2-(dimethylamino)ethyl]amino}acetate](/img/structure/B1414675.png)
![2-Chloro-6-[(3-methoxyphenyl)methoxy]benzaldehyde](/img/structure/B1414676.png)
